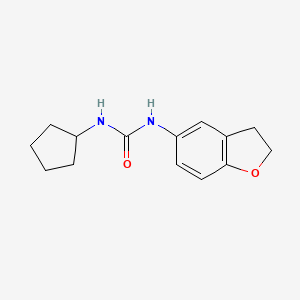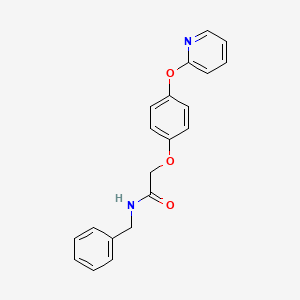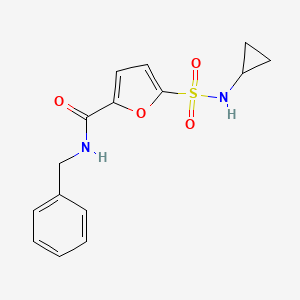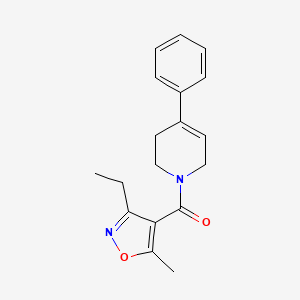![molecular formula C12H13IN2O3 B7498120 4-[2-(2-Iodophenoxy)acetyl]piperazin-2-one](/img/structure/B7498120.png)
4-[2-(2-Iodophenoxy)acetyl]piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2-Iodophenoxy)acetyl]piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. It has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 4-[2-(2-Iodophenoxy)acetyl]piperazin-2-one is not fully understood. However, studies have shown that it inhibits the growth of bacteria and fungi by disrupting cell membrane integrity. It has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways.
Biochemical and Physiological Effects
Studies have shown that this compound has a low toxicity profile and does not cause significant changes in biochemical and physiological parameters. However, further studies are needed to fully understand the effects of this compound on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[2-(2-Iodophenoxy)acetyl]piperazin-2-one has several advantages for laboratory experiments. It is easy to synthesize and has a high purity yield. It also has a low toxicity profile, making it safe for use in laboratory experiments. However, the limitations of this compound include its limited solubility in water and its potential instability under certain conditions.
Direcciones Futuras
There are several future directions for the study of 4-[2-(2-Iodophenoxy)acetyl]piperazin-2-one. One potential direction is the development of this compound as a radiopharmaceutical for imaging melanoma tumors. Another potential direction is the modification of the structure of this compound to improve its solubility and stability. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of this compound in the field of medicinal chemistry.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in the field of medicinal chemistry. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. There are several future directions for the study of this compound, including the development of this compound as a radiopharmaceutical for imaging melanoma tumors and the modification of its structure to improve its solubility and stability. Further studies are needed to fully understand the potential applications of this compound in the field of medicinal chemistry.
Métodos De Síntesis
4-[2-(2-Iodophenoxy)acetyl]piperazin-2-one can be synthesized by the reaction of 2-iodophenol with acetyl chloride in the presence of triethylamine. The resulting product is then reacted with piperazine in the presence of potassium carbonate to yield this compound. This method has been reported to yield a high purity product with a good yield.
Aplicaciones Científicas De Investigación
4-[2-(2-Iodophenoxy)acetyl]piperazin-2-one has been studied for its potential applications in the field of medicinal chemistry. It has been reported to have antibacterial, antifungal, and antitumor properties. This compound has also been studied for its potential use as a radiopharmaceutical for imaging purposes. Studies have shown that this compound has a high affinity for melanin, making it a potential candidate for imaging melanoma tumors.
Propiedades
IUPAC Name |
4-[2-(2-iodophenoxy)acetyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2O3/c13-9-3-1-2-4-10(9)18-8-12(17)15-6-5-14-11(16)7-15/h1-4H,5-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJXTWYBLPKYEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)COC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(5-chloroquinolin-8-yl)methylsulfanyl]-N-cyclopropyl-1,3,4-thiadiazol-2-amine](/img/structure/B7498070.png)
![[1-[(4-Fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498075.png)
![[1-[(2-Chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498077.png)

![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B7498092.png)
![1-(4-bromophenyl)-2-(3,5-dinitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B7498099.png)

![4-[(2-Iodophenoxy)methyl]benzamide](/img/structure/B7498106.png)


![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methyl-1H-indole-3-carboxamide](/img/structure/B7498125.png)
